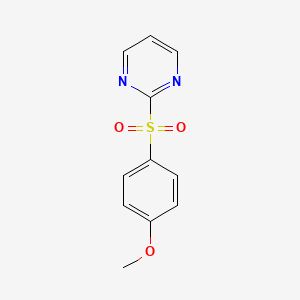
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate is a synthetic organic compound It is characterized by the presence of bromine, chlorine, and a phenyl group attached to an octanoic acid ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Esterification: The formation of the ester group by reacting the acid with ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester group into an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid: Lacks the ester group.
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid methyl ester: Contains a methyl ester instead of an ethyl ester.
8-Bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoic acid propyl ester: Contains a propyl ester instead of an ethyl ester.
Uniqueness
The presence of the ethyl ester group in ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate may confer unique chemical and biological properties compared to its analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C18H26BrClO2 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
ethyl 8-bromo-8-(2-chlorophenyl)-2,2-dimethyloctanoate |
InChI |
InChI=1S/C18H26BrClO2/c1-4-22-17(21)18(2,3)13-9-5-6-11-15(19)14-10-7-8-12-16(14)20/h7-8,10,12,15H,4-6,9,11,13H2,1-3H3 |
InChIキー |
VQIDWDCBQPGJJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)CCCCCC(C1=CC=CC=C1Cl)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)


![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)



![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)
